2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 820245-76-9
VCID: VC2338073
InChI: InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H
SMILES: C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O
Molecular Formula: C16H9FN2OS
Molecular Weight: 296.3 g/mol

2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

CAS No.: 820245-76-9

Cat. No.: VC2338073

Molecular Formula: C16H9FN2OS

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde - 820245-76-9

Specification

CAS No. 820245-76-9
Molecular Formula C16H9FN2OS
Molecular Weight 296.3 g/mol
IUPAC Name 2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Standard InChI InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H
Standard InChI Key OWVCGYHLJVQCFV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O
Canonical SMILES C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O

Introduction

Chemical Properties and Structural Characterization

2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS No. 820245-76-9) is a complex heterocyclic compound with distinctive structural features . The compound is built upon a benzoimidazothiazole scaffold, which consists of a benzothiazole fused with an imidazole ring, creating a tricyclic system. The molecule is further functionalized with a 4-fluorophenyl group at position 2 and a carbaldehyde group at position 3.

The parent compound without the carbaldehyde group, 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole (CAS No. 7067-87-0), has a molecular formula of C₁₅H₉FN₂S and a molecular weight of 268.31 g/mol . The addition of the carbaldehyde group (CHO) to form 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde increases the molecular formula to C₁₆H₉FN₂OS, reflecting the addition of one carbon and one oxygen atom.

The structural characteristics of the compound can be represented in various formats as shown in the table below:

PropertyValue
CAS Number820245-76-9
Molecular FormulaC₁₆H₉FN₂OS
Molecular Weight296.31 g/mol (calculated)
SMILES Code (parent compound)FC1=CC=C(C2=CN3C(SC4=C3C=CC=C4)=N2)C=C1
MDL Number (related compound)MFCD00269281

The presence of the fluorine atom on the phenyl ring contributes to the compound's lipophilicity and potential for hydrogen bonding interactions, which are important factors in drug-receptor interactions and pharmacological properties.

Physical Properties

The presence of the fluorophenyl group may confer additional stability to the molecule through electron-withdrawing effects, while the carbaldehyde group provides a reactive site for further chemical modifications, making it valuable as a synthetic intermediate.

Synthesis Methodologies

The synthesis of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde follows similar pathways to those reported for related compounds. Based on the available data, the synthesis typically involves a multi-step process starting from 2-aminobenzothiazole and appropriately substituted α-bromoketones.

General Synthetic Route

The synthesis of the parent scaffold, 2-phenylbenzo[d]imidazo[2,1-b]thiazole, has been documented and likely serves as a model for the synthesis of the fluorinated derivative . The general procedure involves:

  • Reaction of 2-aminobenzothiazole with 2-bromoacetophenone (or the 4-fluorophenyl analog) in ethanol in the presence of sodium bicarbonate as a base.

  • Cyclization to form the imidazothiazole ring system.

  • Introduction of the carbaldehyde group at position 3 using the Vilsmeier-Haack formylation reaction (POCl₃/DMF).

The synthetic scheme can be represented as follows:

  • Formation of the benzoimidazothiazole core:
    2-Aminobenzothiazole + 2-bromo-4'-fluoroacetophenone → 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole

  • Introduction of the carbaldehyde group:
    2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole + POCl₃/DMF → 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Detailed Synthetic Procedure

A more detailed procedure for the synthesis of related compounds has been described in the literature :

  • In a 50 mL round bottom flask, 2-aminobenzothiazole (1g, 6.7 mmol, 1.0 equiv.) and the appropriate 2-bromo acetophenone derivative (8.3 mmol, 1.2 equiv.) are dissolved in 20 mL of ethanol.

  • The reaction mixture is stirred at 60°C until completion (monitored by TLC).

  • After cooling, the reaction mixture is concentrated, and the product is isolated.

  • For the formylation step, the Vilsmeier-Haack reaction is employed using POCl₃ and DMF at 0-60°C.

The yield for similar compounds reported in the literature ranges from 70-85%, suggesting that the synthesis of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde could achieve comparable efficiency under optimized conditions.

Structural Modifications and Derivatives

The imidazo[2,1-b]thiazole scaffold provides a versatile platform for structural modifications, allowing for the development of diverse derivatives with potentially enhanced biological activities.

Common Modifications

Several modifications of the basic structure have been reported in the literature:

  • Substitution at the 3-position: The carbaldehyde group at position 3 serves as a reactive site for further transformations, including reductions, oxidations, condensations, and the introduction of various functional groups.

  • Modifications of the phenyl ring: Variations in the substituents on the phenyl ring, such as the introduction of different halogens (F, Cl, Br), alkyl, or alkoxy groups, can significantly influence the compound's lipophilicity, electronic properties, and biological activities.

  • Selenylation: Recent research has reported the direct C(sp²)–H bond selenylation of imidazo[2,1-b]thiazole derivatives using urea hydrogen peroxide and ethyl lactate as an eco-friendly system . This modification introduces selenium-containing moieties that may confer unique biological properties.

Related Compounds

Several related compounds have been reported in the literature, including:

CompoundCAS NumberStructural Difference
2-Phenylbenzo[d]imidazo[2,1-b]thiazole17833-07-7No fluorine on phenyl ring, no carbaldehyde
3-Bromo-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazoleNot specifiedBromine instead of carbaldehyde at position 3
2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde727652-16-63,4-Dimethoxy substitution instead of 4-fluoro
6-(4-Fluorophenyl)-2-methyl-5-(phenylselanyl)imidazo[2,1-b]thiazoleNot specifiedDifferent ring system with selenyl modification

These structural variations provide valuable insights into the structure-activity relationships of these compounds and offer opportunities for the development of derivatives with optimized properties.

Biological Activities and Applications

Imidazo[2,1-b]thiazole derivatives, including those with fluorophenyl substituents, have demonstrated a range of biological activities that make them attractive targets for pharmaceutical research.

Spectroscopic Data and Characterization

NMR Spectroscopy

NMR data for a related compound, 6-(4-Fluorophenyl)-2-methyl-5-(phenylselanyl)imidazo[2,1-b]thiazole, has been reported :

¹H NMR (300 MHz, CDCl₃) δ: 8.05 (s, 1H), 7.70 (dd, J = 6.2, 2.6 Hz, 1H), 7.32–7.16 (m, 6H), 7.11–7.03 (m, 2H), 7.01–6.91 (m, 1H), and 3.85 (s, 2H)

¹³C NMR (75 MHz, CDCl₃) δ: 162.6 (d, J = 247.0 Hz), 150.9 (d, J = 12.6 Hz), 131.5, 130.1, 129.7, 129.3 (d, J = 8.1 Hz), 128.3, 126.7, 115.2 (d, J = 21.0 Hz), 101.7, and 14.1

The characteristic peaks for 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde would likely include a distinctive aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 180-190 ppm in the ¹³C NMR spectrum, in addition to signals similar to those observed for the related compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for the related selenylated compound showed an [M + H]⁺ peak at m/z 384.9827 (calculated: 384.9948) . For 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, with a molecular formula of C₁₆H₉FN₂OS, the expected [M + H]⁺ peak would be around m/z 297.0493.

ParameterInformation
GHS Signal WordWarning
Hazard StatementsH315 - Causes skin irritation
H319 - Causes serious eye irritation
Precautionary StatementsP264 - Wash thoroughly after handling
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P302+P352 - IF ON SKIN: Wash with plenty of water
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P332+P313 - If skin irritation occurs: Get medical advice/attention
P337+P313 - If eye irritation persists: Get medical advice/attention
P362+P364 - Take off contaminated clothing and wash it before reuse

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